molecular formula C14H25NO4 B12311407 1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic aci+

1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic aci+

Cat. No.: B12311407
M. Wt: 271.35 g/mol
InChI Key: AVXQZDKVLCWQMD-UHFFFAOYSA-N
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Description

1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic acid is a compound known for its role in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is widely used in organic chemistry to temporarily mask the reactivity of amines during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic acid typically involves the reaction of 4,4-dimethylcyclohexane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is often carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance efficiency and sustainability .

Mechanism of Action

The mechanism of action for 1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic acid primarily involves its role as a protecting group. The Boc group is introduced to an amine to prevent it from reacting during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: 1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic acid is unique due to its specific structure, which provides steric hindrance and stability during synthetic processes. This makes it particularly useful in complex organic synthesis where selective protection and deprotection of amines are crucial .

Properties

IUPAC Name

4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-12(2,3)19-11(18)15-14(10(16)17)8-6-13(4,5)7-9-14/h6-9H2,1-5H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXQZDKVLCWQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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